Fluorescence Yield Enhancement Factor of 3.6 Relative to Unsubstituted Cyclopentanone
In a controlled room-temperature fluorescence study of cycloalkanones, 2,2,4,4-tetramethylcyclopentanone exhibited a fluorescence yield ratio of 3.6 relative to unsubstituted cyclopentanone (baseline = 1.0). This represents the highest fluorescence yield among all cyclopentanone derivatives tested in the series, exceeding 2-methylcyclopentanone (ratio 1.6) and 2,5-dimethylcyclopentanone (ratio 3.4) [1]. The emission maximum remains at approximately 405 nm across the series, and the enhancement is attributed to methyl substitution at α-positions reducing radiationless deactivation via the α-CH stretching mode [1].
| Evidence Dimension | Fluorescence yield (relative intensity ratio) |
|---|---|
| Target Compound Data | 3.6 (relative to cyclopentanone baseline) |
| Comparator Or Baseline | Cyclopentanone (ratio 1.0); 2-methylcyclopentanone (ratio 1.6); 2,5-dimethylcyclopentanone (ratio 3.4) |
| Quantified Difference | 3.6× higher than cyclopentanone; 2.25× higher than 2-methylcyclopentanone; 1.06× higher than 2,5-dimethylcyclopentanone |
| Conditions | Room temperature fluorescence spectroscopy; emission maximum ~405 nm; cyclohexane solvent; 313 nm excitation |
Why This Matters
For applications requiring cycloalkanone-based fluorescent probes or photophysical characterization, 2,2,4,4-tetramethylcyclopentanone provides the highest signal intensity among commercially available substituted cyclopentanones, enabling improved detection sensitivity.
- [1] O'Sullivan M, Testa AC. Fluorescence of Cycloalkanones. The Journal of Physical Chemistry. 1973;77(15):1830. Fluorescence yield ratio of cyclopentanone:2-methylcyclopentanone:2,5-dimethylcyclopentanone:2,2,4,4-tetramethylcyclopentanone = 1.0:1.6:3.4:3.6. View Source
